5-Nitrofuran-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitrofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQKABFOXHZRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516955 | |

| Record name | 5-Nitrofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72918-24-2 | |

| Record name | 5-Nitro-3-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72918-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitrofuran-3-carbaldehyde: Structure, Properties, and Potential Applications

A Note to the Researcher: Information regarding 5-Nitrofuran-3-carbaldehyde is notably scarce in publicly available scientific literature, especially when compared to its well-documented isomer, 5-Nitrofuran-2-carbaldehyde. This guide provides a comprehensive overview of the known structural and basic chemical data for this compound. To further enrich this guide, we will extrapolate its likely chemical properties, reactivity, and potential biological significance based on the established chemistry of the furan ring, the influence of nitro and aldehyde functional groups, and by drawing comparisons with its 2-isomer.

Introduction

This compound is a heterocyclic aromatic aldehyde. The nitrofuran scaffold is a significant pharmacophore in medicinal chemistry, forming the core of a class of synthetic broad-spectrum antimicrobial agents.[1] While the biological activities of many 5-nitrofuran derivatives are well-documented, the 3-carbaldehyde isomer remains a less explored entity. This guide aims to consolidate the available information and provide a scientifically grounded perspective on its chemical nature and potential utility for researchers and drug development professionals.

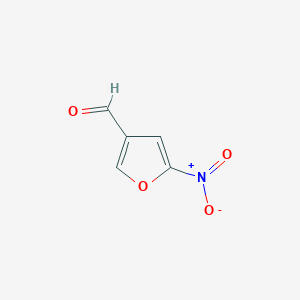

Chemical Structure and Identification

The chemical structure of this compound consists of a furan ring substituted with a nitro group at the 5-position and a carbaldehyde (formyl) group at the 3-position.

-

IUPAC Name: this compound

-

CAS Number: 72918-24-2[2]

-

Molecular Formula: C₅H₃NO₄[3]

-

Molecular Weight: 141.08 g/mol [3]

For comparison, the more common isomer, 5-Nitrofuran-2-carbaldehyde, has the CAS number 698-63-5.[4][5][6]

Physicochemical Properties

| Property | This compound (Predicted) | 5-Nitrofuran-2-carbaldehyde (Experimental Data) |

| Appearance | Likely a yellow to brown crystalline solid | Yellow to brown crystalline solid[4] |

| Melting Point | Predicted to be a low-melting solid | 37-39 °C[4] |

| Boiling Point | Expected to be similar to the 2-isomer | 121 °C at 10 mmHg[4] |

| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents. | Sparingly soluble in water.[4] |

Synthesis and Reactivity

Predicted Synthesis

A definitive, optimized synthesis for this compound is not published. However, a plausible synthetic route would involve the nitration of 3-furaldehyde. Due to the sensitivity of the furan ring to harsh acidic conditions, direct nitration can be challenging.[7] A common strategy for the synthesis of nitrofurans involves the use of milder nitrating agents, such as acetyl nitrate generated in situ.[7]

Conceptual Experimental Protocol: Synthesis of this compound

-

Protection of the Aldehyde (Optional but Recommended): 3-Furaldehyde can be protected as a diethyl acetal to prevent oxidation during nitration. This is achieved by reacting 3-furaldehyde with triethyl orthoformate in the presence of an acid catalyst.

-

Nitration: The protected 3-furaldehyde is then subjected to nitration using a mixture of nitric acid and acetic anhydride at low temperatures.

-

Deprotection: The resulting nitro-acetal is hydrolyzed under mild acidic conditions to yield this compound.

-

Purification: The crude product would likely be purified by column chromatography or recrystallization.

Predicted Reactivity

The reactivity of this compound is dictated by its three key structural features: the furan ring, the nitro group, and the aldehyde group.

-

Aldehyde Group: The carbaldehyde group is expected to undergo typical aldehyde reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form imines, oximes, and hydrazones.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. The nitro group itself can be reduced to an amino group, which is a key step in the bioactivation of many nitrofuran drugs.[1]

-

Furan Ring: The electron-withdrawing nature of the nitro and aldehyde groups makes the furan ring susceptible to nucleophilic attack.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of 5-nitrofurans exhibits significant antimicrobial properties.[1][8]

Predicted Mechanism of Action

The antimicrobial activity of nitrofurans is dependent on the enzymatic reduction of the nitro group within the microbial cell.[1] This process generates reactive intermediates that can damage cellular macromolecules, including DNA, RNA, and proteins.[1] It is plausible that this compound could be bioactivated in a similar manner.

Diagram: Generalized Bioactivation Pathway of 5-Nitrofurans

Caption: Generalized bioactivation pathway of 5-nitrofurans in bacterial cells.

Potential as a Synthetic Intermediate

This compound could serve as a valuable intermediate for the synthesis of novel nitrofuran derivatives. The aldehyde functional group provides a convenient handle for elaboration into a variety of other functional groups and for the construction of more complex molecules. Late-stage functionalization of the nitrofuran scaffold has been shown to be a viable strategy for the development of new antibacterial agents.[8][9]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the general properties of nitroaromatic compounds and aldehydes, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.

-

Toxicity: Nitroaromatic compounds can be toxic, and aldehydes are often irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a sparsely studied chemical entity with potential for further investigation. While specific experimental data are lacking, its structural similarity to other biologically active 5-nitrofurans suggests that it could possess interesting pharmacological properties. Its utility as a synthetic intermediate for the creation of new nitrofuran derivatives warrants exploration by medicinal chemists and drug discovery scientists. Further research is necessary to elucidate its precise chemical and biological characteristics.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 10). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitrofuran-2-carboxaldehyde valerhydrazone. Retrieved from [Link]

- Peterson, R. T., et al. (2012). ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species. Cell Chemical Biology, 19(7), 855-865.

-

NIST. (n.d.). 2-Furancarboxaldehyde, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Chen, G., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(5), 3236-3241.

-

PubChem. (n.d.). 5-Nitrofurfural. Retrieved from [Link]

- Chen, G., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(5), 3236-3241.

- Cerecetto, H., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673-3681.

-

Matrix Fine Chemicals. (n.d.). 5-NITROFURAN-2-CARBALDEHYDE. Retrieved from [Link]

- Pitsch, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1634.

- Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-132.

- Cisak, A., et al. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434.

- Kletskii, M. E., et al. (2001). Synthesis of 2-Cyano-5-nitrofuran. Chemistry of Heterocyclic Compounds, 37(9), 1175-1176.

- Cisak, A., et al. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 72918-24-2|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 698-63-5 | 5-Nitrofuran-2-carbaldehyde - AiFChem [aifchem.com]

- 7. 2-Nitrofuran-3-carbaldehyde | Research Chemical [benchchem.com]

- 8. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitrofuran-3-carbaldehyde

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-Nitrofuran-3-carbaldehyde, a significant heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the available data, highlights knowledge gaps, and offers practical methodologies for its characterization. Given the relative scarcity of published data for the 3-carbaldehyde isomer compared to its 2-carbaldehyde counterpart, this guide also provides contextual information from related compounds to offer a broader understanding.

Introduction and Molecular Structure

This compound belongs to the nitrofuran class of compounds, which are characterized by a furan ring substituted with a nitro group. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The position of the aldehyde group on the furan ring profoundly influences the molecule's electronic properties, reactivity, and ultimately its biological function.

The molecular structure of this compound consists of a furan ring with a nitro group at the 5-position and a carbaldehyde (formyl) group at the 3-position.

Caption: Molecular structure of this compound.

Table 1: Core Identification and Structural Data for this compound

| Identifier | Value | Source |

| CAS Number | 72918-24-2 | [1][2] |

| Molecular Formula | C₅H₃NO₄ | [1][2] |

| Molecular Weight | 141.08 g/mol | [1][2] |

| SMILES | O=CC1=COC(=O)=C1 | [1] |

Physicochemical Properties

Experimental data on the physicochemical properties of this compound is notably limited in publicly accessible literature. The following sections detail what is known and provide context from its more studied isomer, 5-Nitrofuran-2-carbaldehyde.

Table 2: Comparison of Physicochemical Properties of this compound and 5-Nitrofuran-2-carbaldehyde

| Property | This compound (CAS: 72918-24-2) | 5-Nitrofuran-2-carbaldehyde (CAS: 698-63-5) |

| Appearance | Data not available | Yellow to orange crystalline solid[3] |

| Melting Point | Data not available | 35-39 °C[4][5] |

| Boiling Point | Data not available | 128-132 °C at 10 mmHg[5] |

| Solubility | Data not available | Sparingly soluble in water; soluble in polar solvents like ethanol and DMSO[3][4] |

| Density | Data not available | ~1.349 g/cm³[4] |

Solubility

While specific solubility data for this compound is not available, general principles suggest it would be a polar molecule. The presence of the nitro and aldehyde groups, capable of hydrogen bonding, would likely confer some solubility in polar solvents. However, the overall aromatic system might limit its solubility in water.

-

Expert Insight: Based on its structure, solubility is expected to be highest in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), followed by polar protic solvents like ethanol and methanol. Its aqueous solubility is anticipated to be low.

Melting and Boiling Points

The melting and boiling points are influenced by intermolecular forces. For this compound, dipole-dipole interactions and potential weak hydrogen bonding would be the primary forces. Without experimental data, it is difficult to provide an accurate range. For context, the 2-isomer has a relatively low melting point.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of a compound. While specific spectra for this compound are not widely published, this section outlines the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the two protons on the furan ring. The chemical shifts and coupling constants would be characteristic of the 3-substituted furan ring system. The aldehydic proton would likely appear as a singlet in the downfield region (around 9-10 ppm). The furan protons would exhibit characteristic coupling patterns.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal (typically >180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde group (typically around 1680-1700 cm⁻¹) and the symmetric and asymmetric stretching of the nitro (NO₂) group (around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively).

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show strong absorbance in the UV region due to π → π* transitions within the conjugated system of the nitrofuran ring. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.

Stability and Handling

Based on information from chemical suppliers and the general nature of nitroaromatic compounds, this compound should be handled with care.

-

Storage: It is recommended to store the compound at 2-8°C in a refrigerator, under an inert atmosphere, and protected from light[2]. This suggests potential sensitivity to heat, air, and light.

-

Reactivity: The nitro group makes the furan ring electron-deficient, which can influence its reactivity in chemical syntheses. The aldehyde group is susceptible to oxidation and can participate in various condensation reactions.

Experimental Protocols

For researchers needing to characterize this compound, the following are standard experimental protocols.

Determination of Melting Point

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Caption: Workflow for Solubility Assessment.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

This compound is a compound of interest with a significant lack of published experimental physicochemical data. This guide has synthesized the available information and provided a framework for its characterization based on standard laboratory protocols and comparison with its well-studied 2-isomer. It is imperative for researchers working with this compound to perform thorough characterization to establish its precise properties and ensure safe handling.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12774, 5-Nitrofurfural. Retrieved from [Link]

-

ChemBK. (n.d.). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]

-

Solubility of Things. (n.d.). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitrofurfural. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

-

ChemBK. (n.d.). 5-NITROFURALDEHYDE. Retrieved from [Link]

-

ResearchGate. (2015). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 72918-24-2 | Product Name : this compound. Retrieved from [Link]

Sources

5-Nitrofuran-3-carbaldehyde CAS number and molecular weight

An In-Depth Technical Guide to 5-Nitrofuran-3-carbaldehyde for Advanced Research

For professionals in chemical research and pharmaceutical development, this compound stands as a heterocyclic building block with significant potential. Its distinct structure, featuring a nitro group and an aldehyde on a furan ring, makes it a reactive and versatile intermediate for synthesizing novel compounds. This guide offers a detailed examination of its chemical properties, a plausible synthetic pathway, and its emerging role in the landscape of drug discovery, providing researchers with the foundational knowledge required for its application.

Core Compound Identification

A precise understanding of a compound's fundamental identifiers is critical for any research application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 72918-24-2 | |

| Molecular Formula | C₅H₃NO₄ | |

| Molecular Weight | 141.08 g/mol | |

| SMILES Code | O=CC1=COC(=O)=C1 | |

| Storage | Inert atmosphere, room temperature. |

Synthesis and Mechanistic Insights

While specific, detailed synthetic protocols for this compound are not as widely published as for its 2-substituted isomer, a logical pathway can be devised from fundamental principles of heterocyclic chemistry. The synthesis would likely involve a two-step process starting from a suitable furan precursor, such as 3-furaldehyde: nitration followed by formylation, or more practically, formylation of a pre-nitrated furan.

A common route for nitrating furans involves using acetyl nitrate (generated in situ from nitric acid and acetic anhydride). The formylation of the furan ring can be achieved through methods like the Vilsmeier-Haack reaction. The choice of reaction sequence is crucial due to the directing effects of the substituents. The aldehyde group is deactivating, while the nitro group is strongly deactivating, influencing the position of subsequent electrophilic substitutions.

Proposed Synthetic Workflow

The following protocol outlines a plausible, though generalized, approach.

Step 1: Nitration of a Furan Precursor

-

Reagent Preparation: Prepare acetyl nitrate by carefully adding fuming nitric acid to acetic anhydride at a low temperature (e.g., 0-5°C) in an inert atmosphere.

-

Reaction: Slowly add the furan precursor to the acetyl nitrate solution, maintaining the low temperature to control the exothermic reaction and prevent side product formation.

-

Quenching & Extraction: After the reaction is complete, quench the mixture by pouring it over ice water. Extract the nitrofuran product using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer, dry it over an anhydrous salt like magnesium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Step 2: Formylation (Vilsmeier-Haack Reaction)

-

Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0°C.

-

Reaction: Introduce the 2-nitrofuran substrate to the Vilsmeier reagent. The reaction may require gentle heating to proceed to completion.

-

Hydrolysis: Quench the reaction by adding it to a cold aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the final aldehyde.

-

Purification: Extract the final product, this compound, and purify using standard laboratory techniques as described above.

Caption: Proposed synthetic pathway for this compound.

Applications in Drug Development and Research

The nitrofuran scaffold is a well-established pharmacophore, particularly in the realm of antimicrobial agents. The mechanism of action for many nitrofuran-based drugs involves the enzymatic reduction of the nitro group within the target pathogen, generating reactive nitrogen species that induce cellular damage and inhibit DNA synthesis.

While many existing drugs, such as Nitrofurantoin and Furazolidone, are derived from the 2-substituted isomer, this compound offers a valuable alternative for creating novel chemical entities.[1] Its utility lies in its role as a precursor for generating diverse molecular libraries through reactions at the aldehyde group, such as:

-

Condensation Reactions: Forming Schiff bases, hydrazones, and other derivatives, which are themselves classes of compounds with significant biological activity.

-

Reductive Amination: Introducing a wide range of amine-containing side chains.

-

Oxidation/Reduction: Converting the aldehyde to a carboxylic acid or an alcohol, respectively, to serve as different connection points for further synthesis.

Recent research has focused on modifying existing 5-nitrofuran drugs to optimize their activity and overcome resistance, a strategy known as late-stage functionalization.[1][2] this compound is an ideal starting point for such endeavors, allowing researchers to explore new structure-activity relationships. Studies have demonstrated that derivatives of 5-nitrofurans possess not only antibacterial but also potential antifungal and anticancer activities.[3][4] This makes the 3-carbaldehyde isomer a compound of high interest for developing next-generation therapeutics against a variety of diseases.

Safety and Handling

As with any reactive chemical, proper handling of this compound is paramount.

-

General Hazards: Based on data for related aromatic nitro compounds and aldehydes, this chemical should be considered harmful if swallowed.[5] It may cause irritation upon contact with the skin and eyes.[5]

-

Environmental Hazards: It is classified as toxic to aquatic life with long-lasting effects.[5] Therefore, it must not be released into the environment.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Conclusion

This compound is a key heterocyclic compound that, while less studied than its 2-isomer, holds considerable promise for medicinal chemistry and drug discovery. Its versatile reactivity allows it to serve as a foundational element for synthesizing diverse libraries of novel compounds aimed at combating infectious diseases and cancer. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to effectively harness its potential in the pursuit of innovative therapeutic agents.

References

-

Li, Y., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(5), 3237-3242. Available from: [Link]

-

Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidones. Molecules, 24(23), 4248. Available from: [Link]

-

National Center for Biotechnology Information. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. PubMed Central. Available from: [Link]

-

da Silva, A. R., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Pharmaceutics, 14(3), 593. Available from: [Link]

Sources

- 1. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of Nitrofuran Carbaldehydes: A Technical Guide Focusing on 5-Nitrofuran-3-carbaldehyde and its Isomer, 5-Nitrofuran-2-carbaldehyde

An In-depth Technical Guide for Researchers

Introduction: The Challenge of Isomeric Specificity in Spectroscopic Analysis

The nitrofuran scaffold is a cornerstone in the development of antibacterial agents, with its derivatives being widely used in medicine.[1][2] The precise arrangement of functional groups around the furan ring is critical to the molecule's biological activity, stability, and reactivity. Consequently, unambiguous structural confirmation through spectroscopic methods is a fundamental requirement in the synthesis and quality control of these compounds.[1]

This guide addresses the spectroscopic characterization of 5-Nitrofuran-3-carbaldehyde. However, a comprehensive search of established spectral databases and scientific literature reveals a scarcity of experimental data for this specific isomer. In contrast, its structural isomer, 5-Nitrofuran-2-carbaldehyde (also known as 5-nitrofurfural), is extensively characterized.[3][4]

This document will therefore adopt a dual approach. First, it will provide a theoretically-derived spectroscopic profile for the requested, but less documented, This compound , explaining the principles behind the predicted data. Second, it will present a detailed, data-rich case study on the experimentally well-documented 5-Nitrofuran-2-carbaldehyde , serving as an authoritative reference for the spectroscopic behavior of this class of compounds. This comparative methodology provides researchers with both predictive tools for novel isomers and a solid experimental foundation based on a closely related molecule.

Part 1: Theoretical Spectroscopic Profile of this compound

In the absence of direct experimental data, we can predict the spectral characteristics of this compound based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra are determined by the electronic environment of each nucleus. In this compound, the powerful electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups will significantly influence the chemical shifts of the furan ring protons and carbons. The aldehyde group is at position 3, and the nitro group is at position 5. This leaves protons at positions 2 and 4.

-

¹H NMR: The proton at the C2 position, being adjacent to the oxygen atom and influenced by the aldehyde group, is expected to be the most downfield of the ring protons. The proton at the C4 position, situated between the two electron-withdrawing groups, will also be significantly deshielded. The aldehyde proton will appear as a singlet at a characteristic downfield position.

-

¹³C NMR: The carbons directly attached to the electron-withdrawing groups (C3, C5) and the oxygen atom (C2) will be the most deshielded (highest ppm values). The aldehydic carbon will have the largest chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| H2 | ~8.0 - 8.5 | - | Deshielded by adjacent ring oxygen and C3-aldehyde. |

| H4 | ~7.6 - 8.0 | - | Deshielded by adjacent C3-aldehyde and C5-nitro group. |

| -CHO | ~9.8 - 10.2 | ~175 - 185 | Characteristic aldehyde region. |

| C2 | - | ~150 - 155 | Adjacent to ring oxygen. |

| C3 | - | ~130 - 135 | Attached to the aldehyde group. |

| C4 | - | ~115 - 120 | Influenced by both withdrawing groups. |

| C5 | - | ~155 - 160 | Attached to the highly withdrawing nitro group. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by the strong absorption bands of the carbonyl and nitro functional groups.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2830 and ~2720 | Medium |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Aldehyde C=O | Stretch | ~1700 - 1720 | Strong |

| Furan Ring C=C | Stretch | ~1600 - 1450 | Medium |

| Nitro N=O | Asymmetric Stretch | ~1520 - 1560 | Strong |

| Nitro N=O | Symmetric Stretch | ~1340 - 1380 | Strong |

The presence of two distinct, medium-intensity bands for the aldehydic C-H stretch around 2720 cm⁻¹ and 2820 cm⁻¹ is a key diagnostic feature for aldehydes.[5]

Predicted Mass Spectrometry (MS) Data

Using Electron Ionization (EI), the mass spectrum will show the molecular ion (M⁺) and characteristic fragment ions resulting from the cleavage of the molecule. The fragmentation pattern is a molecular fingerprint.[6][7]

-

Molecular Ion (M⁺): The molecular weight of C₅H₃NO₄ is 141.08 g/mol . The M⁺ peak should appear at m/z = 141.[4]

-

Key Fragments: Fragmentation is likely to occur via loss of the nitro group (-NO₂, 46 Da), the aldehyde group (-CHO, 29 Da), or nitric oxide (-NO, 30 Da).

Caption: Predicted EI-MS Fragmentation Pathway for this compound.

Part 2: Experimental Spectroscopic Analysis of 5-Nitrofuran-2-carbaldehyde (A Case Study)

We now turn to the well-characterized isomer, 5-Nitrofuran-2-carbaldehyde, to provide a concrete experimental framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the molecular structure, and solvent choice can significantly influence the chemical shifts observed.[8][9][10] A study by ChemRxiv highlights the reactivity of 5-nitrofurfural in methanolic solvents, leading to the formation of hemiacetals or acetals, which dramatically alters the NMR spectrum.[11] Therefore, using a non-reactive solvent like chloroform-d (CDCl₃) or DMSO-d₆ is crucial for characterizing the pure aldehyde.

Table 3: Experimental ¹H and ¹³C NMR Data for 5-Nitrofuran-2-carbaldehyde

| Assignment | ¹H Chemical Shift (ppm) in CDCl₃ [11] | ¹³C Chemical Shift (ppm) in CDCl₃ [11] |

| H3 | 7.45 (d) | 111.7 |

| H4 | 7.70 (d) | 111.9 |

| -CHO | 9.75 (s) | 177.0 |

| C2 | - | 153.8 |

| C3 | - | 124.0 |

| C4 | - | 114.0 |

| C5 | - | 158.0 |

| Note: Published values can vary slightly based on instrument and concentration. The ¹³C data presented is a composite from available sources for illustrative purposes. |

-

Sample Preparation: Dissolve approximately 5-10 mg of the 5-Nitrofuran-2-carbaldehyde sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a Fourier Transform NMR (FT-NMR) spectrometer, for example, at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C.

-

Data Acquisition: Record both ¹H and ¹³C spectra at room temperature. For ¹³C, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS reference peak.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. For solid samples, the KBr pellet technique is a common and effective preparation method.[12][13][14]

Table 4: Experimental Characteristic IR Absorption Bands for 5-Nitrofuran-2-carbaldehyde

| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) [4] | Intensity |

| Aldehyde C-H | Stretch | ~2800 - 2900 | Medium |

| Aromatic C-H | Stretch | ~3100 | Medium-Weak |

| Aldehyde C=O | Stretch | ~1700 | Strong |

| Furan Ring C=C | Stretch | ~1610 | Medium |

| Nitro N=O | Asymmetric Stretch | ~1530 | Strong |

| Nitro N=O | Symmetric Stretch | ~1360 | Strong |

| C-O-C | Stretch | ~1020 | Strong |

-

Sample Grinding: In an agate mortar, finely grind ~1-2 mg of the solid 5-Nitrofuran-2-carbaldehyde sample.[14][15]

-

Mixing: Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[14]

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of an FTIR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand to be automatically subtracted from the sample spectrum.

Caption: Workflow for IR Spectroscopy using the KBr Pellet Technique.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern, which aids in structural elucidation.[16][17]

Table 5: Experimental Mass Spectrometry Data (EI-MS) for 5-Nitrofuran-2-carbaldehyde

| m/z | Relative Intensity | Proposed Fragment Identity |

| 141 | ~60% | [C₅H₃NO₄]⁺˙ (Molecular Ion, M⁺) |

| 111 | ~10% | [M - NO]⁺˙ |

| 95 | ~5% | [M - NO₂]⁺ |

| 83 | ~100% | [C₄H₃O₂]⁺ (Base Peak) |

| 53 | ~75% | [C₃H₁O]⁺ |

| (Data interpreted from the NIST Mass Spectrometry Data Center)[3][4] |

The base peak at m/z = 83 suggests a highly stable fragment, likely resulting from the loss of both the nitro group and a carbon monoxide molecule.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples.[3]

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the positively charged molecular ion (M⁺) and various fragment ions.[16][18]

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Conclusion and Comparative Insights

For researchers synthesizing or working with this compound, the key differentiating features to look for would be the unique coupling patterns of the two adjacent ring protons (H2 and H4) in the ¹H NMR spectrum, which would contrast with the pattern seen for the H3 and H4 protons in the 2-carbaldehyde isomer. This highlights the power of spectroscopy not just in identifying functional groups, but in definitively distinguishing between structural isomers, a critical step in drug development and chemical research.

References

-

Sampling techniques for ir | DOCX - Slideshare. Available at: [Link]

-

Accounts of Chemical Research. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. ACS Publications. Available at: [Link]

-

Fiveable. IR instrumentation and sampling techniques | Spectroscopy Class Notes. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Sample preparation for FT-IR. Available at: [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022-09-05). Available at: [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. (2022-01-13). Available at: [Link]

-

Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

-

YouTube. Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013-07-14). Available at: [Link]

-

Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. (2022-09-01). Available at: [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2023-08-29). Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Available at: [Link]

-

OSU Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023-12-01). Available at: [Link]

-

SCIENCE & INNOVATION. ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. (2025-08-08). Available at: [Link]

-

NIH PubChem. 5-Nitrofurfural | C5H3NO4 | CID 12774. Available at: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

Food Safety and Inspection Service. Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy. (2025-10-28). Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

ChemRxiv. 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. Available at: [Link]

-

NIST WebBook. 2-Furancarboxaldehyde, 5-nitro-. Available at: [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

-

NIH PubChem. 5-Nitrofuran-2-carboxaldehyde valerhydrazone | C10H13N3O4 | CID 9601662. Available at: [Link]

-

Spectrophotometric Determination of Nitrofurantoin Drug in its Pharmaceutical Formulations Using MBTH as a Coupling Reagent. (2024-12-23). Available at: [Link]

-

PubMed. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025-01-01). Available at: [Link]

Sources

- 1. scientists.uz [scientists.uz]

- 2. wjbphs.com [wjbphs.com]

- 3. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Furancarboxaldehyde, 5-nitro- [webbook.nist.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Sampling techniques for ir | DOCX [slideshare.net]

- 13. fiveable.me [fiveable.me]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. youtube.com [youtube.com]

Navigating the Labyrinth of 5-Nitrofuran-3-carbaldehyde: A Technical Guide to its Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Isomeric Specificity

This guide delves into the critical physicochemical properties of 5-Nitrofuran-3-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. It is imperative to state at the outset that publicly available, peer-reviewed data specifically for the 3-carbaldehyde isomer is scarce. Consequently, this document has been constructed by leveraging extensive data from the closely related and more thoroughly studied isomer, 5-Nitrofuran-2-carbaldehyde , as well as the well-characterized nitrofuran therapeutic, Nitrofurantoin . The structural similarities and differences will be highlighted, and the provided data should be interpreted as a scientifically informed analogue, offering a robust starting point for experimental design.

The 5-Nitrofuran Scaffold: An Introduction

The 5-nitrofuran ring is a key pharmacophore found in a variety of antimicrobial agents. The potent biological activity of these compounds is intrinsically linked to their chemical and physical properties, most notably their solubility and stability, which dictate their formulation, delivery, and bioavailability. This compound, with its reactive aldehyde group at the 3-position, presents a unique profile for synthetic derivatization and potential therapeutic applications. Understanding its behavior in various solvent systems and under different stress conditions is paramount for its successful development.

Physicochemical Properties: A Comparative Overview

To provide a foundational context, the known physicochemical properties of 5-Nitrofuran-2-carbaldehyde are presented below. It is reasonable to assume that the 3-carbaldehyde isomer will exhibit broadly similar characteristics, although minor variations in melting point, boiling point, and solubility are to be expected due to differences in the dipole moment and crystal packing.

| Property | 5-Nitrofuran-2-carbaldehyde | Reference |

| Molecular Formula | C₅H₃NO₄ | [1] |

| Molecular Weight | 141.08 g/mol | [1] |

| Appearance | Pale yellow to yellow-brown crystalline solid | [2][3] |

| Melting Point | 35-39 °C | [1][2] |

| Boiling Point | 128-132 °C at 10 mmHg | [1] |

| Density | ~1.349 g/cm³ | [2] |

| Sensitivity | Air and light sensitive | [2] |

Solubility Profile: A Multifaceted Analysis

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological systems. For this compound, its polarity, stemming from the nitro group, the furan ring's oxygen, and the carbonyl group, dictates its solubility profile.

Theoretical Considerations and Solvent Selection

As a polar molecule, this compound is expected to exhibit greater solubility in polar solvents. The nitro and carbonyl groups can act as hydrogen bond acceptors, while the aldehyde proton has some acidic character, allowing for interactions with a range of solvents.

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding, which is expected to facilitate the dissolution of this compound. However, the overall hydrophobic character of the furan ring may limit high aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent at solvating polar molecules through dipole-dipole interactions and are likely to be effective solvents for this compound.

-

Non-Polar Solvents (e.g., hexane, toluene): Solubility is expected to be low in these solvents due to the "like dissolves like" principle.

Qualitative and Semi-Quantitative Solubility Data (of 5-Nitrofuran-2-carbaldehyde)

The following table summarizes the known solubility of the 2-carbaldehyde isomer, which serves as a valuable guide for the 3-carbaldehyde isomer.

| Solvent | Type | Solubility | Reference |

| Water | Polar Protic | Sparingly soluble / Slightly soluble | [1][2] |

| Ethanol | Polar Protic | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [3] |

| Petroleum Ether | Non-Polar | Soluble | [1] |

Expert Insight: The reported solubility in petroleum ether is somewhat anomalous for a polar compound and may reflect the specific experimental conditions or the presence of impurities. It is recommended that the solubility in a range of non-polar solvents be experimentally verified for the 3-isomer.

Stability Profile: Degradation Pathways and Influencing Factors

The stability of this compound is a critical parameter for its storage, handling, and formulation. Like many nitroaromatic compounds, it is susceptible to degradation under various conditions.

Key Factors Influencing Stability

The following diagram illustrates the primary factors that can influence the stability of nitrofuran compounds.

Caption: Factors influencing the stability of this compound.

Hydrolytic Degradation: The Impact of pH

Hydrolysis is a major degradation pathway for many pharmaceuticals. Studies on the related compound, nitrofurantoin, provide significant insight into how this compound might behave in aqueous solutions at different pH values.

Nitrofurantoin exhibits significantly faster degradation in neutral and alkaline solutions compared to acidic solutions[4]. In alkaline conditions, 5-nitro-2-furaldehyde is known to form an anion of (5-nitrofuran-2-yl)-methanediol, which can then undergo an irreversible ring-opening reaction[5]. Acidification of this intermediate leads to the formation of a nitrile oxide of alpha-ketoglutaconic acid, which subsequently hydrolyzes[5]. It is highly probable that this compound follows a similar pattern of instability in alkaline and strongly acidic media.

The following table presents the half-life of nitrofurantoin at various pH and temperature conditions, illustrating the profound effect of these parameters on stability.

| pH | Temperature (°C) | Half-life | Reference |

| 4 | 20 | 3.9 years | [4] |

| 7 | 20 | Not specified, but faster than pH 4 | [4] |

| 9 | 20 | Not specified, but faster than pH 7 | [4] |

| 9 | 60 | 0.5 days | [4] |

Expert Insight: The data for nitrofurantoin strongly suggests that for maximal stability in aqueous formulations, a buffered system in the acidic range (pH 4-5) would be optimal. The stability of nitrofurantoin oral suspensions is noted to be best between pH 4.5 and 6.5[6].

Photolytic Degradation

Many nitroaromatic compounds are sensitive to light. 5-Nitrofuran-2-carbaldehyde is known to be light-sensitive and should be stored in the dark[2]. Photolysis of 5-nitrofurfural in aqueous solutions can lead to nucleophilic substitution of the nitro-group[7]. Studies on nitrofurantoin have shown that it undergoes photohydrolysis upon UV excitation, leading to the formation of 5-nitrofuraldehyde and aminohydantoin[8]. This underscores the importance of protecting this compound from light to prevent degradation.

Thermal Degradation

Elevated temperatures can accelerate hydrolytic degradation and may also induce other degradation pathways. For nitrofurantoin, an increase of 10°C results in a 3.4 to 3.9-fold increase in the hydrolysis rate constant[4]. This indicates that this compound should be stored at controlled room temperature or under refrigeration to minimize thermal degradation.

Other Factors

-

Metals: Nitrofurantoin is known to decompose in the presence of most metals, with the exception of aluminum and stainless steel[6]. This suggests that care should be taken in the selection of manufacturing and storage equipment.

Experimental Protocols for Assessment

To ensure the development of a robust and reliable product, the solubility and stability of this compound must be experimentally determined. The following protocols are designed to provide a comprehensive understanding of these properties.

Workflow for Solubility and Stability Assessment

The following diagram outlines a logical workflow for assessing the solubility and stability of this compound.

Caption: Experimental workflow for solubility and stability assessment.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 4.5, phosphate buffer pH 7.4, ethanol, DMSO, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known concentrations.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature.

-

Neutral Hydrolysis: Dilute the stock solution with water and heat at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, subject a solution of the compound to the same temperature.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

-

Analysis: Analyze the samples using a validated HPLC-UV/MS method. The mass spectrometer is crucial for identifying the mass of potential degradation products, which aids in their structural elucidation.

Recommended Analytical Method: HPLC-UV/MS

A reverse-phase HPLC method is generally suitable for the analysis of nitrofurans.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 2 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile)[9][10].

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined experimentally, likely around 300-320 nm for nitrofurans). Mass spectrometry (electrospray ionization) for peak identification and purity assessment.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide provides a comprehensive overview of the solubility and stability of this compound, primarily through analogy with its 2-isomer and other nitrofuran compounds. The available data strongly suggests that the compound is a polar molecule with limited aqueous solubility and is susceptible to degradation by hydrolysis (especially at neutral to alkaline pH), light, and heat.

For researchers and drug development professionals, the immediate next step is to conduct rigorous experimental verification of the solubility and stability of the 3-carbaldehyde isomer. The protocols outlined in this guide provide a robust framework for these studies. A thorough understanding of these fundamental properties will be the cornerstone for the successful development of any product containing this compound.

References

-

ChemBK. (2024). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]

-

Solubility of Things. (n.d.). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]

-

Biošić, M., Škorić, I., Beganović, J., & Babić, S. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere, 185, 1075–1083. Retrieved from [Link]

-

Černuch, I., Tihlárik, K., & Beneš, J. (1987). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Collection of Czechoslovak Chemical Communications, 52(11), 2736-2746. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12774, 5-Nitrofurfural. Retrieved from [Link]

-

Gogova, M., Georgiev, G., & Toncheva, G. (2018). Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients. Folia Medica, 60(4), 595-603. Retrieved from [Link]

-

El-Sayed, M. A. A., El-Kimary, E. I., & El-Kafrawy, D. S. (2021). Multi-residue monitoring for the simultaneous determination of five nitrofurans (furazolidone, furaltadone, nitrofurazone, nitrofurantoine, nifursol) in poultry muscle tissue through the detection of their five major metabolites (AOZ, AMOZ, SEM, AHD, DNSAH) by liquid chromatography coupled to electrospray tandem mass spectrometry - In-house validation in line with Commission Implementing Regulation (EU) 2021/808. Food Chemistry, 373(Pt A), 131435. Retrieved from [Link]

-

Szabó-Bárdos, E., Cafuta, A., Horváth, O., et al. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry, 386, 112104. Retrieved from [Link]

-

Ensom, M. H. H., Decarie, D., & Lakhani, A. (2006). Stability of nitrofurantoin in extemporaneously compounded suspensions. The Canadian Journal of Hospital Pharmacy, 59(1), 24–29. Retrieved from [Link]

-

Krishnan, A. A., Thelukutla, V., Sengar, A. S., et al. (2023). Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC-MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808. Food Additives & Contaminants: Part A, 40(2), 222-234. Retrieved from [Link]

-

Rahman, M. M., Islam, M. R., & Haque, M. A. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(6), 1637–1644. Retrieved from [Link]

-

Wageningen University & Research. (2023). Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808. Retrieved from [Link]

-

Busker, R. W., & van Henegouwen, G. M. J. B. (1987). THE PHOTOLYSIS OF 5-NITROFURFURAL IN AQUEOUS SOLUTIONS: NUCLEOPHILIC SUBSTITUTION OF THE NITRO-GROUP. Photochemistry and Photobiology, 45(3), 361-365. Retrieved from [Link]

Sources

- 1. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.wur.nl [research.wur.nl]

An In-depth Technical Guide to the Mechanism of Action of 5-Nitrofuran Compounds

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the antimicrobial activity of 5-nitrofuran compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental observations, and provides actionable insights into the study of this important class of antibiotics.

Introduction: A Resurgence of Interest in a Classic Antibiotic Class

First introduced in the mid-20th century, 5-nitrofuran compounds such as nitrofurantoin, furazolidone, and nitrofurazone have remained clinically relevant for the treatment of various bacterial infections.[1][2] Their sustained efficacy, particularly for uncomplicated urinary tract infections, and a low incidence of acquired resistance have led to a renewed focus on understanding their complex mechanism of action.[2][3][4] This guide will dissect the journey of a 5-nitrofuran from a prodrug to a potent bactericidal agent, detailing its activation, cellular targets, and the pathways leading to bacterial cell death.

Part 1: The Core Mechanism - A Prodrug's Lethal Transformation

5-nitrofuran compounds are prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target pathogen to exert their therapeutic effect.[1][2][5] This activation is a critical first step and a key determinant of their selective toxicity against susceptible bacteria.

Reductive Activation: The Gateway to Activity

The antimicrobial activity of 5-nitrofurans is contingent upon the enzymatic reduction of the nitro group at the C5 position of the furan ring.[5][6] This process is primarily carried out by bacterial nitroreductases, which are flavin-containing enzymes.[7][8] In model organisms like Escherichia coli, two main types of nitroreductases have been extensively studied:

-

Type I (Oxygen-Insensitive) Nitroreductases: These are the principal activators of 5-nitrofurans. In E. coli, the key enzymes are NfsA and NfsB.[1][2][9] They catalyze the stepwise, two-electron reduction of the nitro group to generate highly reactive nitroso and hydroxylamino intermediates.[1][10] This reduction is a "ping-pong bi-bi" mechanism that utilizes NADH or NADPH as electron donors.[1]

-

Type II (Oxygen-Sensitive) Nitroreductases: In the absence of Type I nitroreductases, Type II enzymes can contribute to 5-nitrofuran activation, although to a lesser extent.[10] A notable example in E. coli is AhpF.[1][2][9] Under aerobic conditions, these enzymes can engage in a "futile cycle" where the nitro anion radical intermediate is re-oxidized by molecular oxygen, generating superoxide radicals and leading to oxidative stress.[1]

The following diagram illustrates the reductive activation pathway of 5-nitrofuran compounds.

Caption: Reductive activation and cellular targets of 5-nitrofurans.

The Reactive Intermediates: A Multi-Pronged Attack

The bactericidal activity of 5-nitrofurans stems from the highly reactive intermediates generated during their reduction.[6] These electrophilic species, particularly the nitroso and hydroxylamino derivatives, are non-specific in their targets and attack a multitude of vital cellular components.[1][11] This multi-targeted approach is a significant factor in the low frequency of resistance development.[12]

The primary cellular targets include:

-

DNA: The reactive intermediates can cause significant DNA damage, including single and double-strand breaks, alkali-labile lesions, and other modifications that are susceptible to endonuclease cleavage.[13][14][15] This damage disrupts DNA replication and triggers the SOS response in bacteria.[16]

-

Ribosomal Proteins and RNA: 5-nitrofuran intermediates can covalently bind to ribosomal proteins, leading to the inhibition of protein synthesis.[1][4] They can also interfere with the synthesis of RNA.[1] Some studies suggest a specific inhibition of the translation of inducible genes.[17]

-

Metabolic Enzymes: Key enzymes involved in cellular metabolism, such as those in the citric acid cycle, are also targets.[4] For instance, nitrofurantoin can inhibit bacterial acetyl-coenzyme A, thereby disrupting carbohydrate metabolism.[18]

-

Induction of Oxidative Stress: The generation of nitro radical anions, especially through the action of Type II nitroreductases, can lead to the production of reactive oxygen species (ROS) like superoxide, causing oxidative damage to cellular components.[11][12]

Part 2: Mechanisms of Resistance - Evading Activation

Bacterial resistance to 5-nitrofurans is primarily achieved by preventing the activation of the prodrug. This is most commonly accomplished through mutations in the genes encoding the activating nitroreductases.[3][10]

-

Mutations in nfsA and nfsB: Loss-of-function mutations in the nfsA and nfsB genes are the most frequent cause of nitrofurantoin resistance in E. coli.[1][3][4] Inactivation of these genes prevents the reduction of the 5-nitrofuran prodrug to its active, cytotoxic form.

-

Stepwise Evolution of Resistance: The development of high-level resistance often occurs in a stepwise manner, with an initial mutation in nfsA followed by a subsequent mutation in nfsB.[4]

-

Fitness Cost of Resistance: The acquisition of resistance to 5-nitrofurans can come at a fitness cost to the bacterium, which may contribute to the relatively low prevalence of resistance.[3]

Part 3: Experimental Protocols for Studying 5-Nitrofuran Mechanism of Action

A thorough understanding of the mechanism of action of 5-nitrofuran compounds relies on robust experimental methodologies. The following section details key protocols for investigating their activity.

In Vitro Nitroreductase Activity Assay

This assay is fundamental for characterizing the ability of a specific enzyme to activate a 5-nitrofuran compound.

Principle: The activity of nitroreductases is typically measured by monitoring the oxidation of NAD(P)H to NAD(P)+, which is coupled to the reduction of the 5-nitrofuran substrate. The decrease in absorbance at 340 nm (the absorbance maximum of NAD(P)H) is monitored over time.

Step-by-Step Methodology:

-

Prepare the Reaction Mixture: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine the purified nitroreductase enzyme, the 5-nitrofuran compound of interest, and NAD(P)H.

-

Initiate the Reaction: The reaction is initiated by the addition of the enzyme or the 5-nitrofuran substrate.

-

Monitor Absorbance: Immediately place the reaction mixture in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

-

Calculate Enzyme Activity: The rate of NAD(P)H oxidation is calculated using the Beer-Lambert law. One unit of nitroreductase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

A variety of commercially available kits, including luminometric and fluorometric assays, offer high-sensitivity alternatives for quantifying nitroreductase activity.[7][19][20]

Detection of DNA Damage

Several methods can be employed to assess the genotoxic effects of activated 5-nitrofurans.

3.2.1 Comet Assay (Single-Cell Gel Electrophoresis)

Principle: This technique measures DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" tail. The length and intensity of the tail are proportional to the extent of DNA damage.

Step-by-Step Methodology:

-

Cell Treatment: Expose the bacterial or eukaryotic cells to the 5-nitrofuran compound for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA to migrate.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

3.2.2 SOS/umu-Test

Principle: This bacterial genotoxicity assay utilizes a genetically engineered strain of Salmonella typhimurium or E. coli in which the umuC gene (part of the SOS response) is fused to a reporter gene, typically lacZ (encoding β-galactosidase). DNA damage induced by the test compound triggers the SOS response, leading to the expression of the umuC-lacZ fusion protein. The resulting β-galactosidase activity can be easily quantified colorimetrically.

Step-by-Step Methodology:

-

Bacterial Culture: Grow the tester strain to the mid-logarithmic phase.

-

Exposure: Incubate the bacteria with various concentrations of the 5-nitrofuran compound in the presence and absence of a metabolic activation system (S9 mix), if required for the specific research question.

-

Induction of Reporter Gene: Allow sufficient time for the induction of the umuC-lacZ fusion protein.

-

Measurement of β-galactosidase Activity: Lyse the cells and measure the β-galactosidase activity using a chromogenic substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Data Analysis: A dose-dependent increase in β-galactosidase activity indicates a genotoxic effect of the compound.

The following diagram outlines the workflow for the Comet Assay.

Caption: A stepwise workflow for the Comet Assay.

Part 4: Summary of Quantitative Data

The following table summarizes key quantitative parameters related to the activity of 5-nitrofuran compounds.

| Parameter | Compound | Organism/Enzyme | Value | Reference |

| IC50 | Nitrofurazone | E. coli | Varies with strain and conditions | [13] |

| Nitroreductase Activity | NfsA | E. coli | Substrate-dependent | [1] |

| Nitroreductase Activity | NfsB | E. coli | Substrate-dependent | [1] |

| Nitroreductase Detection Limit | Luminometric Assay | Purified Nitroreductase | As low as 20 ng/mL | [19][20] |

Conclusion: A Multifaceted Mechanism with Enduring Potential

The mechanism of action of 5-nitrofuran compounds is a compelling example of prodrug activation leading to a multi-pronged attack on essential cellular processes. Their reliance on bacterial nitroreductases for activation provides a degree of selective toxicity and a clear pathway for the development of resistance. The insights detailed in this guide underscore the importance of continued research into this classic antibiotic class. A deeper understanding of their mechanism can inform the development of novel derivatives with improved efficacy and a broader spectrum of activity, as well as strategies to overcome emerging resistance.

References

-

Tu, Y., & McCalla, D. R. (1975). Effect of activated nitrofurans on DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 402(2), 142–149. [Link]

-

Le, T. M., & Rakonjac, J. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(11), e00868-19. [Link]

-

Busker, R. W., & Beijersbergen van Henegouwen, G. M. (1987). Cytotoxicity and induction of repairable DNA damage by photoactivated 5-nitrofurfural. Toxicology, 45(1), 103–112. [Link]

-

Zhou, Y., et al. (2012). ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species. Cell Reports, 2(1), 115-124. [Link]

-

Le, T. M., & Rakonjac, J. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(11). [Link]

-

Zuma, S., et al. (2019). An update on derivatisation and repurposing of clinical nitrofuran drugs. European Journal of Medicinal Chemistry, 183, 111710. [Link]

-

Le, T. M., & Rakonjac, J. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(11). [Link]

-

McCalla, D. R., et al. (1975). Damage to mammalian cell DNA by nitrofurans. Cancer Research, 35(3), 781–784. [Link]

-

Khamari, B., et al. (2022). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Antibiotics, 11(7), 947. [Link]

-

Zuma, S., et al. (2019). An update on derivatisation and repurposing of clinical nitrofuran drugs. European Journal of Medicinal Chemistry, 183. [Link]

-

Tu, Y., & McCalla, D. R. (1975). Effect of activated nitrofurans on DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 402(2). [Link]

-

ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance. [Link]

-

ChemRxiv. (2023). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. [Link]

-

de Souza, A. M., et al. (2004). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 47(18), 4539–4548. [Link]

-

Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088. [Link]

-

ResearchGate. (n.d.). Molecular structures of the 5-nitrofuran antimicrobial agents. [Link]

-

PubChem. (n.d.). Nitrofurantoin. [Link]

-

Thorpe, H. A., et al. (2022). Exploring the in situ evolution of nitrofurantoin resistance in clinically derived uropathogenic Escherichia coli isolates. Journal of Antimicrobial Chemotherapy, 78(1), 105–114. [Link]

-

Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4). [Link]

-

Hirsch-Kauffmann, M., et al. (1978). Nitrofurantoin damages DNA of human cells. Klinische Wochenschrift, 56(8), 405–407. [Link]

-

ResearchGate. (n.d.). A cell-based assay for nitroreductase activity. [Link]

-

ChemRxiv. (2023). 5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents Which May Give Rise to Induced Ring Currents in an Applied Magnetic Field. [Link]

-

McCalla, D. R., et al. (1975). Damage to mammalian cell DNA by nitrofurans. Cancer Research, 35(3). [Link]

-

Hu, J., et al. (2019). Methodologies for Detecting Environmentally-Induced DNA Damage and Repair. International Journal of Molecular Sciences, 20(19). [Link]

-

Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences of the United States of America, 73(10), 3386–3390. [Link]

-

Byrne, R. T., et al. (2022). Defects in DNA double-strand break repair re-sensitise antibiotic-resistant Escherichia coli to multiple bactericidal antibiotics. bioRxiv. [Link]

-

Sinha, R. P., & Häder, D. P. (2008). DNA damage: detection strategies. EXCLI Journal, 7, 40–52. [Link]

Sources

- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An update on derivatisation and repurposing of clinical nitrofuran drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nucleotide Excision Repair Is a Predominant Mechanism for Processing Nitrofurazone-Induced DNA Damage in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of activated nitrofurans on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Damage to mammalian cell DNA by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]

- 20. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Biological Activity of Nitrofuran Derivatives

Abstract